molecular formula C12H15NO B12567984 2-Butyn-1-ol, 4-(ethylphenylamino)- CAS No. 189349-86-8

2-Butyn-1-ol, 4-(ethylphenylamino)-

Cat. No.: B12567984
CAS No.: 189349-86-8
M. Wt: 189.25 g/mol
InChI Key: QNTDBUKWGSBZIP-UHFFFAOYSA-N
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Description

2-Butyn-1-ol, 4-(ethylphenylamino)- is an organic compound with the molecular formula C12H15NO. It is a derivative of 2-butyn-1-ol, where the hydrogen atom on the hydroxyl group is replaced by an ethylphenylamino group. This compound is known for its applications in organic synthesis and its potential use as a corrosion inhibitor .

Preparation Methods

The synthesis of 2-Butyn-1-ol, 4-(ethylphenylamino)- can be achieved through various synthetic routes. One common method involves the reaction of 2-butyn-1-ol with ethylphenylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

2-Butyn-1-ol, 4-(ethylphenylamino)- undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Butyn-1-ol, 4-(ethylphenylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyn-1-ol, 4-(ethylphenylamino)- involves its interaction with molecular targets and pathways. In corrosion inhibition, it adsorbs onto the metal surface, forming a protective layer that prevents further oxidation and corrosion. The ethylphenylamino group plays a crucial role in enhancing its adsorption properties .

Comparison with Similar Compounds

2-Butyn-1-ol, 4-(ethylphenylamino)- can be compared with other similar compounds such as:

    2-Butyn-1-ol: Lacks the ethylphenylamino group, making it less effective as a corrosion inhibitor.

    3-Butyn-1-ol: Similar structure but with the triple bond at a different position, affecting its reactivity and applications.

    3-Pentyn-1-ol: Longer carbon chain, which may influence its physical properties and reactivity. These comparisons highlight the uniqueness of 2-Butyn-1-ol, 4-(ethylphenylamino)- in terms of its specific functional group and its applications in various fields.

Properties

CAS No.

189349-86-8

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-(N-ethylanilino)but-2-yn-1-ol

InChI

InChI=1S/C12H15NO/c1-2-13(10-6-7-11-14)12-8-4-3-5-9-12/h3-5,8-9,14H,2,10-11H2,1H3

InChI Key

QNTDBUKWGSBZIP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC#CCO)C1=CC=CC=C1

Origin of Product

United States

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